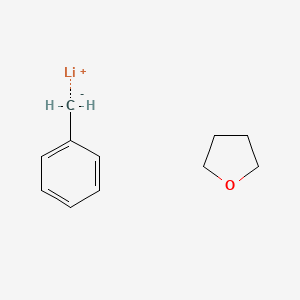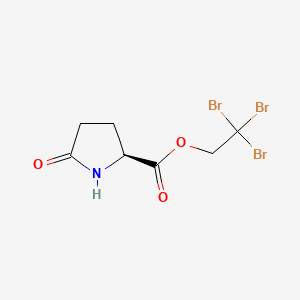
2,2,2-Tribromoethyl 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Tribromoethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C7H8Br3NO3 and a molecular weight of 393.86 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of three bromine atoms attached to the ethyl group.
Métodos De Preparación
The synthesis of 2,2,2-Tribromoethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2,2,2-tribromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Análisis De Reacciones Químicas
2,2,2-Tribromoethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dibromoethyl or 2-bromoethyl derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 5-oxo-L-proline and 2,2,2-tribromoethanol.
Aplicaciones Científicas De Investigación
2,2,2-Tribromoethyl 5-oxo-L-prolinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of prodrugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Tribromoethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The 5-oxo-L-proline moiety can interact with amino acid residues in proteins, potentially affecting their function and activity .
Comparación Con Compuestos Similares
2,2,2-Tribromoethyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
2,2,2-Trichloroethyl 5-oxo-L-prolinate: Similar in structure but with chlorine atoms instead of bromine.
2,2,2-Trifluoroethyl 5-oxo-L-prolinate: Contains fluorine atoms, leading to different chemical properties and reactivity.
Methyl 5-oxo-L-prolinate: A simpler ester derivative with a methyl group instead of a halogenated ethyl group.
Propiedades
Número CAS |
54778-37-9 |
|---|---|
Fórmula molecular |
C7H8Br3NO3 |
Peso molecular |
393.86 g/mol |
Nombre IUPAC |
2,2,2-tribromoethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H8Br3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1 |
Clave InChI |
NSUUOPICYTUVAM-BYPYZUCNSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OCC(Br)(Br)Br |
SMILES canónico |
C1CC(=O)NC1C(=O)OCC(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


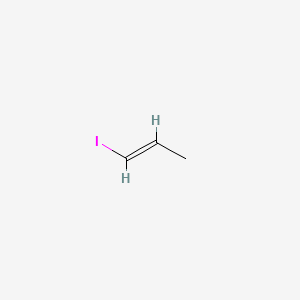
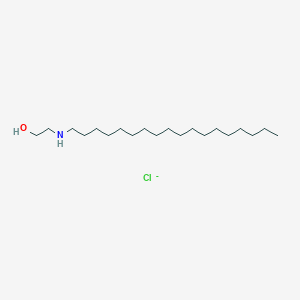
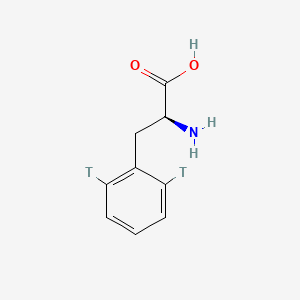
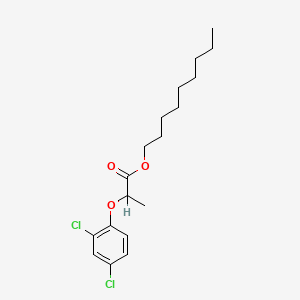
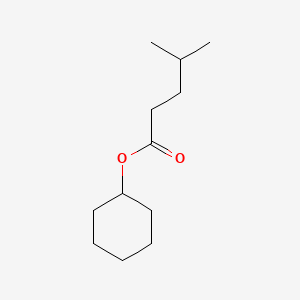
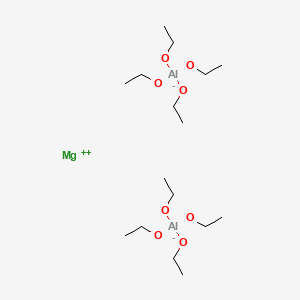
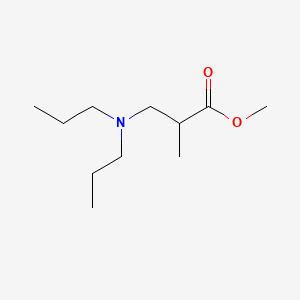
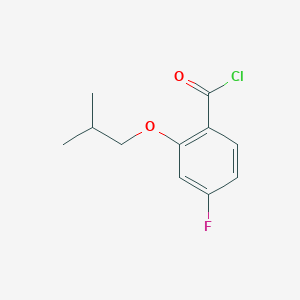
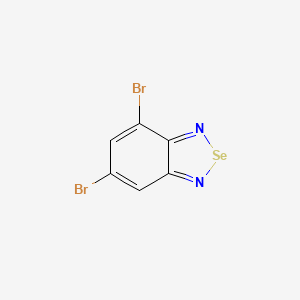
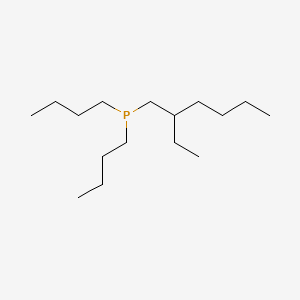
amino}benzoate](/img/structure/B12648503.png)


